

A Comprehensive Technical Guide on the Physicochemical Properties of Pure Casuarictin

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Compound of Interest

Compound Name: *Casuarictin*

Cat. No.: *B1606770*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of pure **Casuarictin**, a prominent member of the ellagitannin class of hydrolysable tannins.[1] Found in various plant species, including those of the *Casuarina* and *Stachyurus* genera, **Casuarictin** is noted for its complex molecular architecture and significant biological activities. [1][2] This document consolidates essential data on its structural, spectral, and physical characteristics, alongside detailed experimental protocols for its isolation and characterization, to support ongoing research and development efforts.

Core Physicochemical Characteristics

Casuarictin is a complex polyphenolic compound characterized by a central glucose core.[2] This core is esterified with one galloyl group and two hexahydroxydiphenoyl (HHDP) groups, which contribute to its potent antioxidant and anti-inflammatory properties.[2] The compound's appearance is typically a grayish-white or yellow powder.[3]

Table 1: General Physicochemical Properties of **Casuarictin**

Property	Value	Source(s)
Molecular Formula	C ₄₁ H ₂₈ O ₂₆	[3][4][5][6]
Molecular Weight	936.6 g/mol	[2][4]
Appearance	Grayish White or Yellow Powder	[3]
Predicted Boiling Point	1662.7 ± 65.0 °C	[3]
Predicted Density	2.23 ± 0.1 g/cm ³	[3]
Predicted pKa	7.54 ± 0.40	[5]
Hydrogen Bond Donor Count	15	[5]
Hydrogen Bond Acceptor Count	26	[5]
Topological Polar Surface Area	444 Å ²	[5]

Spectroscopic Profile

The structural elucidation of **Casuarictin** relies on a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2]

Table 2: Spectroscopic Data for **Casuarictin**

Technique	Observation	Interpretation	Source(s)
UV-Vis Spectroscopy	Absorption maxima (λ_{max}) at 224–273 nm	Attributed to the conjugated aromatic systems within the galloyl and HHDP groups.	[2]
^1H NMR	δ 7.18 ppm (singlet)	Aromatic protons of the galloyl group.	[2]
δ 6.38–6.69 ppm (four singlets)	Aromatic protons corresponding to the two HHDP groups.	[2]	
δ 3.22–4.01 ppm (multiplets)	Protons of the glucopyranose core, confirming a β -configuration at C-2.	[2]	
^{13}C NMR	δ 165–170 ppm	Ester carbonyl carbons.	[2]
δ 100–110 ppm	Oxygenated aromatic carbons.	[2]	
Mass Spectrometry (Negative Ion Mode)	$[\text{M}-\text{H}]^-$ at m/z 935.0898	Molecular ion consistent with the formula $\text{C}_{41}\text{H}_{28}\text{O}_{26}$.	[2]
Fragment at m/z 300.9967	Characteristic fragment derived from the HHDP group.	[2]	
Fragment at m/z 169	Fragment corresponding to gallic acid.	[2]	

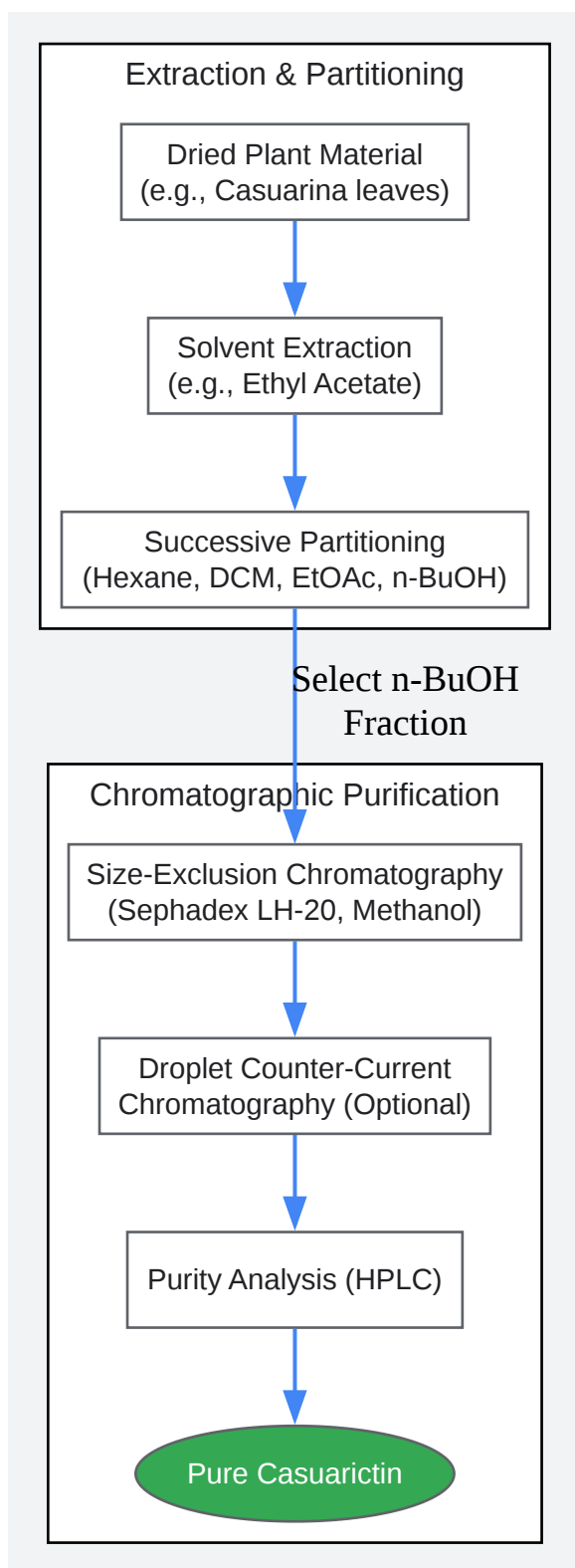
Experimental Protocols

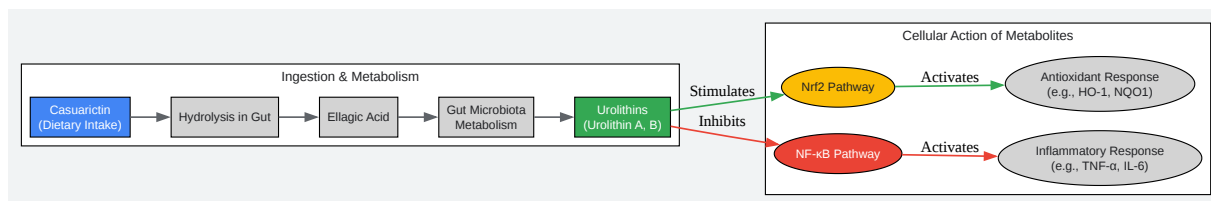
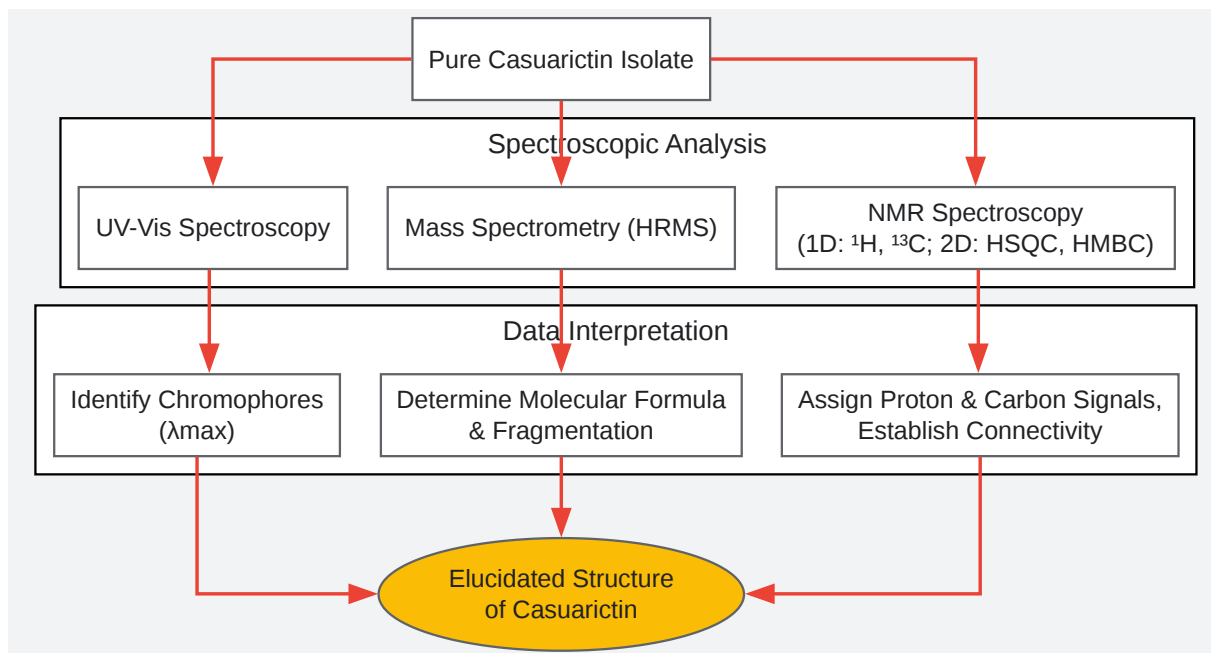
The following sections detail the methodologies for the isolation, purification, and structural characterization of **Casuarictin**.

The isolation of **Casuarictin** from plant sources, such as the leaves of *Casuarina stricta*, involves a multi-step process of extraction and chromatographic purification.[\[2\]](#)[\[7\]](#)

Methodology:

- **Extraction:** The dried and powdered plant material is subjected to extraction with an organic solvent, typically an ethyl acetate-soluble fraction of the leaf extract.[\[7\]](#)
- **Solvent Partitioning:** The crude extract undergoes successive partitioning with solvents of increasing polarity, such as hexanes, dichloromethane, ethyl acetate, and n-butanol, to segregate compounds based on their solubility.[\[2\]](#) The fractions with the highest biological activity, usually the ethyl acetate and n-butanol extracts, are selected for further purification.[\[2\]](#)
- **Size-Exclusion Chromatography:** The enriched n-butanol extract is subjected to size-exclusion chromatography. A common choice is a Sephadex LH-20 column with methanol as the eluting solvent.[\[2\]](#)
- **Droplet Counter-Current Chromatography (DCCC):** For higher purity, fractions can be further purified using DCCC, a liquid-liquid chromatographic technique that separates compounds based on their partition coefficients between two immiscible liquid phases.[\[7\]](#)
- **Purity Analysis:** The purity of the isolated **Casuarictin** is confirmed using High-Performance Liquid Chromatography (HPLC).





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